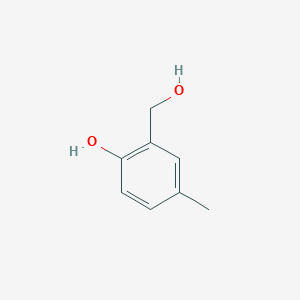

2-Hydroxy-5-methylbenzyl alcohol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-methylbenzyl alcohol can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-5-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol product .

Another method involves the use of 2-tert-butyl-para-cresol and paraformaldehyde as raw materials, with ethylene glycol dimethyl ether and xylene as mixed solvents. The reaction is carried out at 150°C for 20 hours, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

化学反応の分析

Types of Reactions

2-Hydroxy-5-methylbenzyl alcohol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-hydroxy-5-methylbenzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form 2-hydroxy-5-methylbenzylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: PCC or KMnO4 in an organic solvent like dichloromethane (DCM) or acetone.

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Various nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 2-Hydroxy-5-methylbenzaldehyde.

Reduction: 2-Hydroxy-5-methylbenzylamine.

Substitution: Depending on the nucleophile, products like 2-hydroxy-5-methylbenzyl chloride, 2-hydroxy-5-methylbenzylamine, or 2-hydroxy-5-methylbenzylthiol.

科学的研究の応用

Organic Synthesis

Intermediate in Synthesis:

2-Hydroxy-5-methylbenzyl alcohol serves as a valuable intermediate in the synthesis of various organic compounds. It can be transformed into more complex structures through functional group modifications.

Phenolic Antioxidants:

This compound is utilized in the production of phenolic antioxidants. These antioxidants are crucial for preventing oxidative degradation in various industrial applications, including food preservation and polymer stabilization .

Catalysis

Molybdenum Complexes:

Recent studies have demonstrated that molybdenum complexes derived from this compound exhibit enhanced stability and catalytic efficiency in oxidation reactions. These complexes have shown promise in the epoxidation of olefins using tert-butyl hydroperoxide (TBHP) as an oxidant . The following table summarizes the catalytic performance of these complexes:

| Catalyst Type | Substrate | Conversion Rate (%) | Selectivity (%) |

|---|---|---|---|

| [MoO₂(L)(MeOH)] | Cyclooctene | 73 | 65 |

| [MoO₂(L)(H₂O)] | Linalool | 83 | 70 |

Material Science

Porous Materials:

The compound has been employed in the synthesis of porous materials. For instance, it has been used to create germanium-based materials with specific structural properties that are beneficial for applications in catalysis and adsorption processes .

Case Studies

Case Study: Molybdenum Complexes in Catalysis

In a recent study, researchers synthesized molybdenum complexes using this compound as a ligand. The study focused on their application in oxidation reactions, where they achieved significant conversion rates for various substrates. The results indicated that these complexes could be effectively utilized in green chemistry applications due to their efficiency and selectivity .

Case Study: Antioxidant Production

Another study highlighted the use of this compound as a precursor for phenolic antioxidants. The research demonstrated that these antioxidants could significantly enhance the stability of food products and polymers against oxidative stress, showcasing their commercial viability .

作用機序

The mechanism of action of 2-hydroxy-5-methylbenzyl alcohol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The hydroxyl group on the benzene ring plays a crucial role in these interactions by donating hydrogen atoms to neutralize reactive oxygen species (ROS).

類似化合物との比較

2-Hydroxy-5-methylbenzyl alcohol can be compared with other similar compounds, such as:

Benzyl Alcohol: Lacks the hydroxyl and methyl substitutions on the benzene ring, resulting in different chemical properties and reactivity.

2-Hydroxybenzyl Alcohol: Similar structure but without the methyl group, leading to variations in its physical and chemical properties.

5-Methylsalicylic Acid: Contains a carboxyl group instead of a hydroxyl group, resulting in different reactivity and applications.

生物活性

2-Hydroxy-5-methylbenzyl alcohol, also known as 2-(hydroxymethyl)-4-methylphenol, is an aromatic compound that has garnered attention in various fields of biological and medicinal research. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature and research findings.

- Molecular Formula : C9H12O2

- Molecular Weight : 168.19 g/mol

- Boiling Point : 246.3 °C

- Density : 1.171 g/cm³

- LogP : 1.19290

These properties suggest that the compound is lipophilic, which may influence its interaction with biological membranes and pathways.

This compound interacts with various biological targets, primarily through its hydroxyl and methyl groups. The compound is known to undergo several biochemical reactions:

- Oxidation and Reduction : It can participate in redox reactions, potentially influencing cellular oxidative stress levels.

- Nucleophilic Substitution : The hydroxyl group may facilitate nucleophilic attacks on electrophilic centers within biological molecules.

- Free Radical Reactions : Similar to other benzylic compounds, it can engage in radical reactions, which may lead to the formation of reactive intermediates that affect cellular functions .

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial activities. For instance, studies have shown that benzyl alcohol derivatives possess significant inhibitory effects against various pathogens, including fungi such as Aspergillus niger and bacteria like Staphylococcus aureus. The presence of the hydroxyl group enhances these properties by increasing solubility and reactivity with microbial cell membranes .

Antioxidant Activity

The antioxidant potential of this compound has been suggested due to its structural similarity to known antioxidants. Compounds with hydroxyl groups are often effective scavengers of free radicals, thus protecting cells from oxidative damage. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role.

Cytotoxic Effects

Preliminary studies have indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines. For example, it has been shown to induce apoptosis in human cancer cells through the activation of specific signaling pathways related to cell death. This suggests potential therapeutic applications in cancer treatment .

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the efficacy of various benzyl alcohol derivatives, including this compound, against Aspergillus niger. Results indicated a significant reduction in fungal growth at concentrations as low as 0.5% w/v, demonstrating its potential as a natural preservative in food and pharmaceutical industries .

-

Cytotoxicity Assessment :

- In vitro tests on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies suggested involvement of the mitochondrial pathway in apoptosis induction .

-

Antioxidant Efficacy Evaluation :

- A comparative analysis using DPPH radical scavenging assays revealed that this compound exhibited significant antioxidant activity, comparable to ascorbic acid at similar concentrations. This supports its potential role as a dietary supplement or therapeutic agent against oxidative stress-related conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-5-methylbenzyl alcohol, and how can purity be optimized?

- Methodological Answer : Synthesis can be adapted from protocols for structurally related phenolic alcohols. For example, 3-Hydroxybenzyl alcohol is synthesized via reduction of 3-Hydroxybenzaldehyde using sodium borohydride or catalytic hydrogenation . For this compound, similar reductive methods (e.g., LiAlH4 reduction of 2-Hydroxy-5-methylbenzaldehyde) may apply. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended to achieve >95% purity .

Q. How can the structure of this compound be validated experimentally?

- Methodological Answer :

- X-ray crystallography : Cocrystallization with hydrogen-bond acceptors (e.g., phenanthroline) can resolve molecular geometry, as demonstrated for 2-Hydroxybenzyl alcohol in a 1:1 cocrystal with phenanthroline, revealing bifurcated O–H···N hydrogen bonds and π–π interactions .

- Spectroscopy : <sup>1</sup>H NMR (δ ~4.6 ppm for –CH2OH, δ ~6.7–7.2 ppm for aromatic protons) and IR (broad O–H stretch ~3200–3400 cm<sup>−1</sup>) provide functional group confirmation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (nitrile gloves, goggles, lab coat) to prevent skin/eye contact.

- Store in airtight containers at 2–8°C, away from oxidizing agents.

- Ventilation requirements: Fume hood for synthesis/purification steps to avoid vapor inhalation .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methyl group influence reactivity in this compound?

- Methodological Answer :

- Comparative studies : Compare reaction rates (e.g., esterification, oxidation) with 2-Hydroxybenzyl alcohol (no methyl group) to isolate steric/electronic contributions.

- Computational modeling : Density Functional Theory (DFT) calculations can quantify charge distribution (e.g., Mulliken charges on –OH and –CH3 groups) and predict regioselectivity in substitution reactions .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data?

- Methodological Answer :

- DSC/TGA : Differential scanning calorimetry determines exact melting points (e.g., 69–72°C for 3-Hydroxybenzyl alcohol ), addressing discrepancies from impurities.

- High-resolution MS : Confirm molecular ion ([M+H]<sup>+</sup> at m/z 138.14) to rule out isomer contamination .

Q. How does this compound interact with biological targets (e.g., enzymes)?

- Methodological Answer :

- Enzyme assays : Study inhibition of glutathione S-transferases (GSTs) via fluorescence quenching, as done for 2-Hydroxy-5-nitrobenzyl alcohol, which binds tryptophan residues .

- Docking simulations : Use AutoDock Vina to model interactions with GST active sites, guided by cocrystal data from related phenolic alcohols .

特性

IUPAC Name |

2-(hydroxymethyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-2-3-8(10)7(4-6)5-9/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVDVLYXIZFDRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292778 | |

| Record name | 2-(Hydroxymethyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4383-07-7 | |

| Record name | 2-Hydroxy-5-methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4383-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Hydroxymethyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-5-METHYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19A102730X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。